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For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Dodecylphenol (DP) is an alkylphenol of significant industrial and scientific interest, primarily

due to its use in the manufacturing of surfactants, lubricating oil additives, and resins. However,

its structural complexity, arising from numerous isomers, presents a challenge in fully

understanding its physicochemical properties, biological activity, and toxicological profile. This

technical guide provides a comprehensive overview of 4-dodecylphenol isomers, their

structures, and the implications of this isomerism on their biological interactions. Particular

focus is given to their endocrine-disrupting potential through interactions with nuclear

receptors. This document is intended to serve as a foundational resource for researchers and

professionals in the fields of toxicology, environmental science, and drug development.

Introduction to 4-Dodecylphenol and its Isomerism
4-Dodecylphenol is a chemical compound with the general formula C₁₈H₃₀O, consisting of a

phenol ring substituted with a dodecyl group. The term "4-dodecylphenol" is often used to

refer to a complex mixture of isomers, as the dodecyl group can be a linear chain or a variety of

branched structures, and can be attached to the phenol ring at the ortho, meta, or para

position. The para-substituted isomers are the most common in commercial products.

The isomeric complexity of dodecylphenol is a critical aspect influencing its properties. The

dodecyl group (C₁₂H₂₅) can exist as a straight chain (n-dodecyl) or as numerous branched
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isomers (e.g., tetrapropenylphenol, which is highly branched). This structural diversity

significantly impacts the compound's physical characteristics, such as boiling point and water

solubility, as well as its biological activity.

Structures of 4-Dodecylphenol Isomers
The primary distinction between 4-dodecylphenol isomers lies in the structure of the dodecyl

alkyl chain.

Linear 4-n-Dodecylphenol: This isomer features a straight 12-carbon chain attached to the

para position of the phenol ring. Its well-defined structure makes it a useful reference

compound in scientific studies.

Branched 4-Dodecylphenol: Commercial 4-dodecylphenol is typically a mixture of various

branched isomers. The branching can occur at different points along the dodecyl chain,

leading to a multitude of possible structures. One common example is tetrapropenylphenol,

derived from the oligomerization of propylene. A representative branched isomer is 4-(3,5,7-

trimethylnonyl)phenol[1].

The specific arrangement of the alkyl chain, particularly the degree of branching and the nature

of the carbon atom attached to the phenol ring (primary, secondary, or tertiary), is a key

determinant of the molecule's biological activity.
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Figure 1: Isomeric diversity of 4-dodecylphenol.

Physicochemical Properties of 4-Dodecylphenol
Isomers
The physicochemical properties of 4-dodecylphenol are influenced by the structure of the

dodecyl chain. Generally, these compounds are viscous, oily liquids with a phenolic odor. The

data presented below is for mixtures of isomers, unless otherwise specified, as this is the most

commercially relevant form.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b094205?utm_src=pdf-body-img
https://www.benchchem.com/product/b094205?utm_src=pdf-body
https://www.benchchem.com/product/b094205?utm_src=pdf-body
https://www.benchchem.com/product/b094205?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Value (Mixture of
Isomers)

Value (4-n-
dodecylphenol)

Reference(s)

Molecular Formula C₁₈H₃₀O C₁₈H₃₀O [2][3]

Molecular Weight 262.43 g/mol 262.43 g/mol [2][3]

Boiling Point 310-335 °C ~280-290 °C [2]

Density 0.94 g/mL at 25 °C Not readily available [2]

Flash Point 113 °C (closed cup) Not readily available

Refractive Index n20/D 1.503 Not readily available [2]

log Kow (Octanol-

Water Partition

Coefficient)

~7.6 7.91 [3]

Water Solubility Low Very low

Appearance
Straw-colored viscous

liquid
White solid [2]

Toxicological Profile
The toxicological effects of 4-dodecylphenol are a significant area of research, particularly

concerning its potential as an endocrine disruptor. The acute toxicity data is primarily available

for mixtures of isomers.

Endpoint Species Route Value Reference(s)

LD₅₀ Rat Oral 2100 mg/kg bw

LD₅₀ Rabbit Dermal >2000 mg/kg bw

Skin

Corrosion/Irritatio

n

Rabbit Dermal
Severe skin

irritation

Eye

Damage/Irritation
- -

Causes serious

eye damage
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Signaling Pathway Interactions
4-Dodecylphenol and other alkylphenols are known to interact with several key signaling

pathways, leading to their endocrine-disrupting effects. The structure of the isomer plays a

critical role in the potency of these interactions.

Estrogen Receptor (ER) Signaling Pathway
The most well-characterized biological activity of 4-dodecylphenol is its ability to act as a

xenoestrogen by binding to and activating the estrogen receptor (ER). This interaction can

mimic the effects of the natural hormone 17β-estradiol, leading to the disruption of normal

endocrine function. Studies on other alkylphenols, such as nonylphenol, have shown that

branched isomers with a tertiary carbon atom at the para position exhibit the highest estrogenic

potency. This is attributed to their structural similarity to estradiol, allowing for a better fit into

the ligand-binding pocket of the ER.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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